XLogP3 Hydrophilicity vs. 2-Chloro Analog
The target compound's computed XLogP3 of -0.6 indicates substantially higher hydrophilicity than the 2-chloro analog (XLogP3 = 0.0), a 0.6 log unit difference that predicts superior aqueous solubility and reduced non-specific protein binding [1][2]. The 2-methyl analog (XLogP3 = -0.5) and unsubstituted parent (XLogP3 = -1.5) bracket the target, but neither replicates the combined hydrogen-bonding capacity of the methoxy group [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3: -0.6 |
| Comparator Or Baseline | (2-Chloropyrimidin-5-yl)methanamine: XLogP3 0.0; (2-Methylpyrimidin-5-yl)methanamine: XLogP3 -0.5; Pyrimidin-5-ylmethanamine: XLogP3 -1.5; (2-Methoxypyrimidin-5-yl)ethanamine: XLogP3 -0.2 |
| Quantified Difference | ΔXLogP3 = -0.6 vs chloro analog; +0.4 vs ethylamine homolog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The 0.6 log unit lower XLogP3 relative to the chloro analog predicts markedly higher aqueous solubility, a critical parameter for achieving workable concentrations in biochemical assays and for reducing non-specific binding in fragment-based screening cascades.
- [1] PubChem. Compound Summary for CID 55253761, (2-Methoxypyrimidin-5-yl)methanamine. XLogP3-AA: -0.6. https://pubchem.ncbi.nlm.nih.gov/compound/55253761 (accessed 2026-04-25). View Source
- [2] PubChem. Compound Summaries for CID 55263438 (XLogP3: 0.0), CID 21294601 (XLogP3: -0.5), CID 18953632 (XLogP3: -1.5), CID 53350343 (XLogP3: -0.2). Accessed 2026-04-25. View Source
